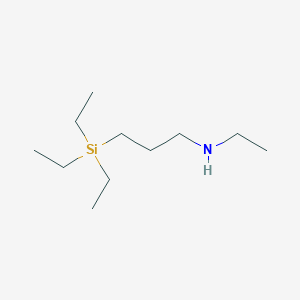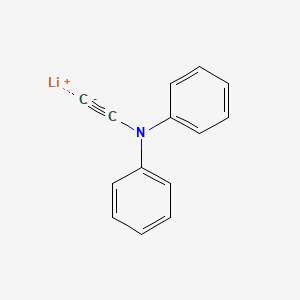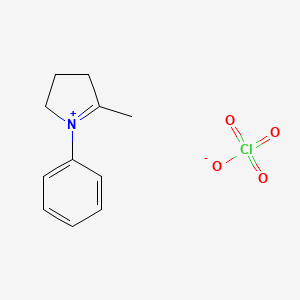
5-Methyl-1-phenyl-3,4-dihydro-2H-pyrrol-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-phenyl-3,4-dihydro-2H-pyrrol-1-ium perchlorate is an organic compound with a unique structure that includes a pyrrolium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenyl-3,4-dihydro-2H-pyrrol-1-ium perchlorate typically involves the reaction of 1-phenyl-3,4-dihydro-2H-pyrrole with methylating agents under controlled conditions. The reaction is often carried out in the presence of a strong acid to facilitate the formation of the pyrrolium ion. The perchlorate anion is introduced through the addition of perchloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1-phenyl-3,4-dihydro-2H-pyrrol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolium ion back to the neutral pyrrole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolium ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the pyrrolium ion.
Aplicaciones Científicas De Investigación
5-Methyl-1-phenyl-3,4-dihydro-2H-pyrrol-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1-phenyl-3,4-dihydro-2H-pyrrol-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The pyrrolium ion can participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-5-phenyl-3,4-dihydro-2H-pyrrolium: Similar structure but with a different substitution pattern.
5-Methoxy-3,4-dihydro-2H-pyrrole: Contains a methoxy group instead of a methyl group.
Uniqueness
5-Methyl-1-phenyl-3,4-dihydro-2H-pyrrol-1-ium perchlorate is unique due to its specific substitution pattern and the presence of the perchlorate anion. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
56519-58-5 |
|---|---|
Fórmula molecular |
C11H14ClNO4 |
Peso molecular |
259.68 g/mol |
Nombre IUPAC |
5-methyl-1-phenyl-3,4-dihydro-2H-pyrrol-1-ium;perchlorate |
InChI |
InChI=1S/C11H14N.ClHO4/c1-10-6-5-9-12(10)11-7-3-2-4-8-11;2-1(3,4)5/h2-4,7-8H,5-6,9H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
YOSQMIIAVYGIRF-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](CCC1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


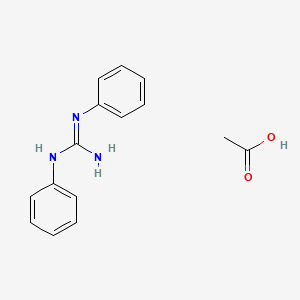
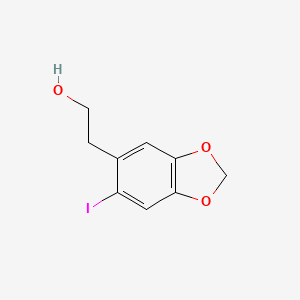
![N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine](/img/structure/B14634695.png)
![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)
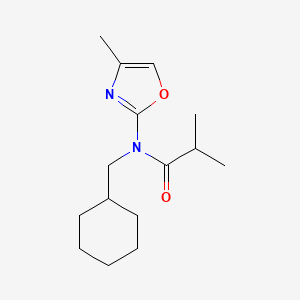

![3-Ethenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634713.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl-](/img/structure/B14634714.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine](/img/structure/B14634715.png)
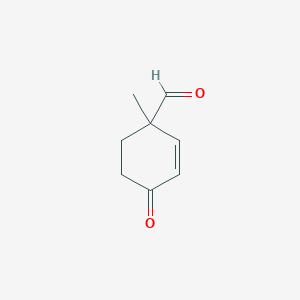
![2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14634731.png)
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine](/img/structure/B14634734.png)
